4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole
Brand Name: Vulcanchem
CAS No.: 1134334-55-6
VCID: VC2406925
InChI: InChI=1S/C12H10ClN3O/c1-16-9-4-3-7(17-2)5-8(9)10-11(16)12(13)15-6-14-10/h3-6H,1-2H3
SMILES: CN1C2=C(C=C(C=C2)OC)C3=C1C(=NC=N3)Cl
Molecular Formula: C12H10ClN3O
Molecular Weight: 247.68 g/mol

4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole

CAS No.: 1134334-55-6

Cat. No.: VC2406925

Molecular Formula: C12H10ClN3O

Molecular Weight: 247.68 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole - 1134334-55-6

Specification

CAS No. 1134334-55-6
Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
IUPAC Name 4-chloro-8-methoxy-5-methylpyrimido[5,4-b]indole
Standard InChI InChI=1S/C12H10ClN3O/c1-16-9-4-3-7(17-2)5-8(9)10-11(16)12(13)15-6-14-10/h3-6H,1-2H3
Standard InChI Key VKWOHOPWHUHGQV-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)OC)C3=C1C(=NC=N3)Cl
Canonical SMILES CN1C2=C(C=C(C=C2)OC)C3=C1C(=NC=N3)Cl

Introduction

Chemical Identity and Basic Properties

4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole is a nitrogen-containing heterocyclic compound with a fused ring system. It combines pyrimidine and indole ring structures to form its characteristic molecular architecture. The compound was first registered in chemical databases in 2009, with the most recent modification to its entry recorded on April 5, 2025 . Its precise identification is facilitated through several chemical identifiers, which are summarized in Table 1.

Chemical Identifiers

Table 1: Chemical Identifiers of 4-Chloro-8-Methoxy-5-Methyl-5H-Pyrimido[5,4-b]indole

Identifier TypeValue
PubChem CID25219861
CAS Number1134334-55-6
Molecular FormulaC₁₂H₁₀ClN₃O
InChIInChI=1S/C12H10ClN3O/c1-16-9-4-3-7(17-2)5-8(9)10-11(16)12(13)15-6-14-10/h3-6H,1-2H3
InChIKeyVKWOHOPWHUHGQV-UHFFFAOYSA-N
SMILESCN1C2=C(C=C(C=C2)OC)C3=C1C(=NC=N3)Cl

Structural Characteristics

Molecular Structure

The molecular structure of 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole comprises a pyrimido[5,4-b]indole scaffold with specific substituents. The core structure contains a fused three-ring system, where a pyrimidine ring is fused with an indole heterocycle. This structure is further modified with three key substituents: a chlorine atom at position 4, a methoxy group at position 8, and a methyl group at position 5 (N-methyl) .

The compound's structure is characterized by planarity across the fused ring system, which contributes to its potential for intercalating or binding activities with biological macromolecules. The nitrogen atoms in the pyrimidine ring can serve as hydrogen bond acceptors, while the methoxy group provides additional hydrogen bond accepting capabilities .

Structural Features Influencing Activity

The presence of specific functional groups contributes to the compound's physicochemical properties and potential biological activities:

  • The chlorine substituent at position 4 enhances lipophilicity and may serve as a halogen bond donor in biological systems.

  • The methoxy group at position 8 increases hydrogen bond accepting capacity and modulates electron density within the aromatic system.

  • The N-methyl group at position 5 affects the compound's electronic distribution and may influence its interaction with biological targets .

These structural features collectively determine the compound's ability to interact with biological targets, particularly in contexts related to immune modulation where similar compounds have shown activity .

Physical and Chemical Properties

Physicochemical Properties

4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole possesses distinct physicochemical properties that influence its behavior in biological systems and chemical reactions. These properties, computed through various algorithms, are summarized in Table 2.

Table 2: Physicochemical Properties of 4-Chloro-8-Methoxy-5-Methyl-5H-Pyrimido[5,4-b]indole

PropertyValueMethod/Reference
Molecular Weight247.68 g/molComputed by PubChem 2.1
Exact Mass247.0512396 DaComputed by PubChem 2.1
XLogP3-AA2.6Computed by XLogP3 3.0
LogP2.78350Alternative calculation
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.8.18
Rotatable Bond Count1Computed by Cactvs 3.4.8.18
Polar Surface Area (PSA)39.94000Reported value

The compound's moderately positive LogP value (2.6-2.78) indicates its lipophilic nature, suggesting reasonable membrane permeability, which is an important consideration for potential drug development. The absence of hydrogen bond donors and presence of three hydrogen bond acceptors suggests specific interaction patterns with biological receptors .

Synthesis and Applications

Research Applications

4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole and related compounds have several research applications:

  • As molecular probes for studying receptor-ligand interactions, particularly in immunological contexts

  • In structure-activity relationship studies to develop compounds with enhanced biological activities

  • As precursors for more complex derivatives with potential therapeutic properties

The compound's research utility extends to its role as a chemical building block for developing libraries of compounds with diverse biological activities, particularly in the context of immune system modulation .

Biological Activities

Immunomodulatory Properties

The pyrimido[5,4-b]indole scaffold, to which 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole belongs, has demonstrated significant immunomodulatory properties. Research has shown that substituted pyrimido[5,4-b]indoles act as potent activators of nuclear factor kappa B (NFκB), a crucial transcription factor in immune response regulation .

Notably, compounds structurally related to 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole have shown selective stimulation of Toll-like receptor 4 (TLR4) in both human and mouse cells. This activity positions these compounds as potential immune system modulators with applications in vaccine adjuvant development and immunotherapy .

Structure-Activity Relationships

Studies on similar pyrimido[5,4-b]indole derivatives have revealed important structure-activity relationships that may be relevant to 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole:

  • Modifications at the carboxamide position influence TLR4-dependent production of NFκB

  • Substitutions at N-3 and N-5 positions affect the production of type I interferon-associated cytokines

  • Phenyl and substituted phenyl carboxamides can shift the immune response toward the type I interferon pathway

  • Short alkyl substituents at N-5 can reduce cytotoxicity while maintaining activity

These structure-activity relationships provide valuable insights for potential modifications to 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole to enhance its biological activities or reduce potential toxicity.

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds structurally related to 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole have been studied, offering comparative insights:

Table 3: Comparison of 4-Chloro-8-Methoxy-5-Methyl-5H-Pyrimido[5,4-b]indole with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesRef
4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indoleC₁₂H₁₀ClN₃O247.68 g/molBase structure
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indoleC₁₂H₁₀ClN₃O₂263.68 g/molAdditional methoxy group at position 7; no N-methyl
9H-pyrimido[4,5-b]indole derivativesVariesVariesDifferent fusion pattern of pyrimidine and indole rings

The comparison reveals how subtle structural modifications can significantly alter physicochemical properties. For instance, the addition of a second methoxy group in 4-chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole increases molecular weight, polarity, and potentially changes biological activity profiles .

Isomeric Considerations

It is worth noting that while our focus is on pyrimido[5,4-b]indole-based compounds, research has also explored the isomeric pyrimido[4,5-b]indole scaffold. These isomers exhibit different biological profiles, with some pyrimido[4,5-b]indole derivatives showing activity as bromodomain and extra-terminal domain (BET) inhibitors with potential applications in cancer treatment, particularly for acute leukemia and triple-negative breast cancer .

This structural isomerism highlights the importance of precise ring fusion patterns in determining biological activity and demonstrates how minor structural variations can redirect a compound's therapeutic potential toward entirely different biological targets and disease indications .

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